![molecular formula C14H9ClFNO4 B14230454 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- CAS No. 819076-73-8](/img/structure/B14230454.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-: is an aromatic aldehyde derivative It is characterized by the presence of a benzaldehyde core substituted with a 2-chloro-6-fluorophenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 2-chloro-6-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with the 4-hydroxy-3-nitrobenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- Benzaldehyde, 4-fluoro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 4-nitro-
Comparison:
- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro- is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.
- The combination of these substituents can enhance the compound’s stability and specificity in various reactions compared to its analogs.
Propriétés
Numéro CAS |
819076-73-8 |
|---|---|
Formule moléculaire |
C14H9ClFNO4 |
Poids moléculaire |
309.67 g/mol |
Nom IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-2-1-3-12(16)10(11)8-21-14-5-4-9(7-18)6-13(14)17(19)20/h1-7H,8H2 |
Clé InChI |
IZHMCOLFNDHHGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

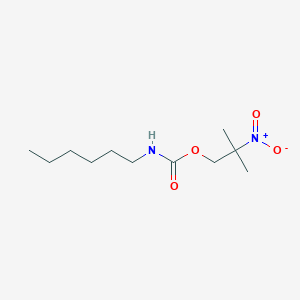
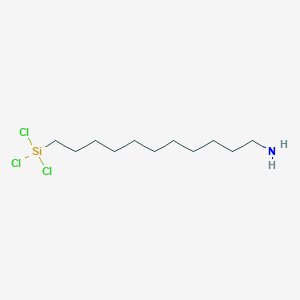
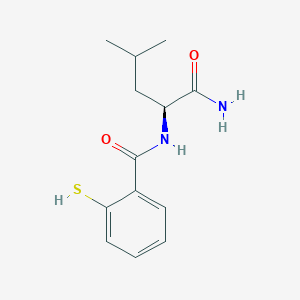

![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

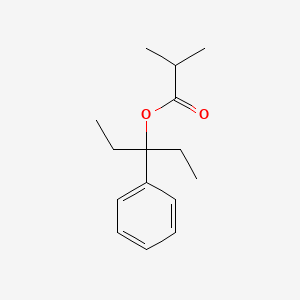
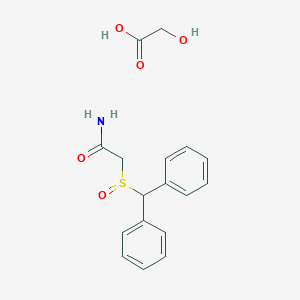

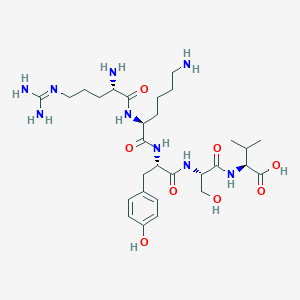
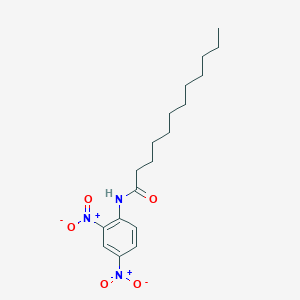
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
